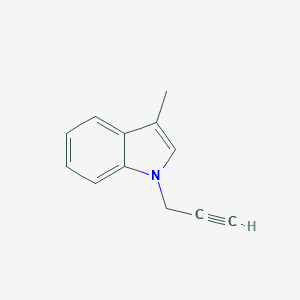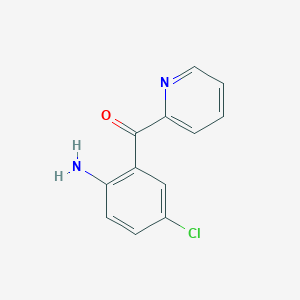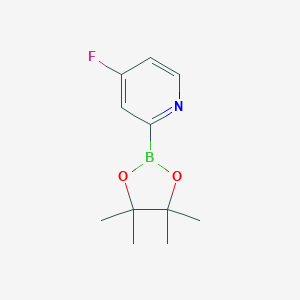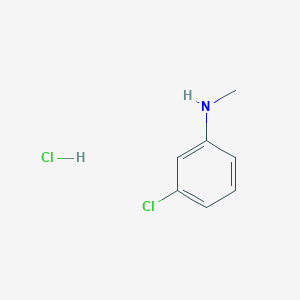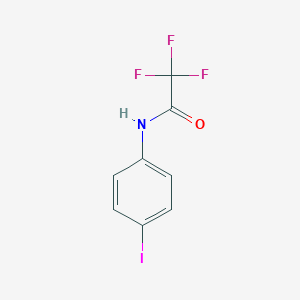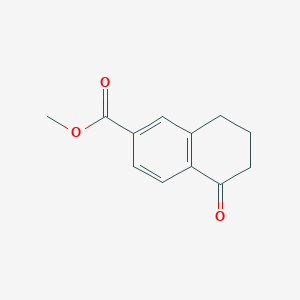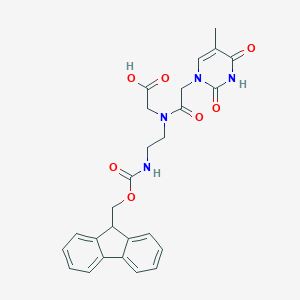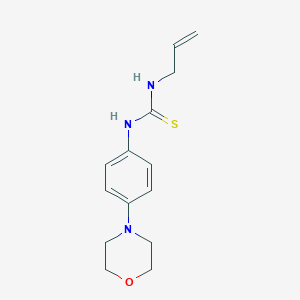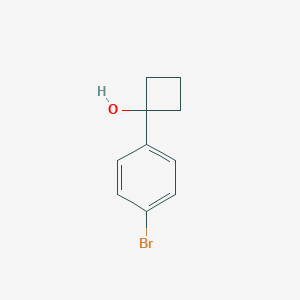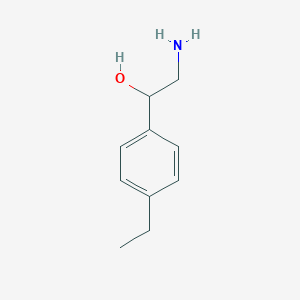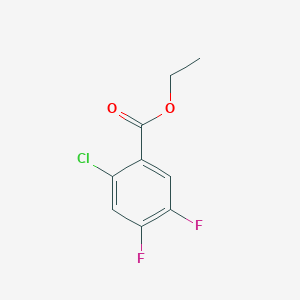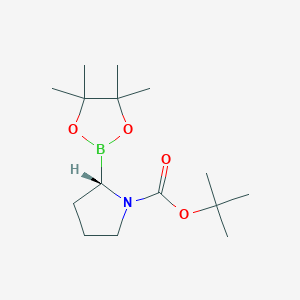![molecular formula C16H30N4O5 B168897 2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 104845-51-4](/img/structure/B168897.png)
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid, also known as N-Acetyl-L-methionyl-L-leucyl-L-isoleucyl-L-phenylalanine (NAc-Met-Leu-Ile-Phe-NH2), is a peptide with potential therapeutic applications in the field of cancer research. This peptide has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The anti-cancer activity of NAc-Met-Leu-Ile-Phe-NH2 is thought to be mediated through its interaction with the GRP78 protein, which is overexpressed in cancer cells. This interaction leads to the downregulation of several signaling pathways involved in cancer cell survival and proliferation, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
NAc-Met-Leu-Ile-Phe-NH2 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. In addition to its anti-cancer properties, this peptide has also been found to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for use in other disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NAc-Met-Leu-Ile-Phe-NH2 in lab experiments is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of using this peptide is its relatively short half-life, which may require frequent dosing in vivo.
Direcciones Futuras
Future research on NAc-Met-Leu-Ile-Phe-NH2 could focus on the development of more stable analogs with longer half-lives, as well as the optimization of dosing regimens for maximum efficacy. In addition, further investigation into the mechanisms underlying the anti-cancer and other biological effects of this peptide could lead to the development of new therapeutic strategies for cancer and other diseases.
Métodos De Síntesis
The synthesis of NAc-Met-Leu-Ile-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final product.
Aplicaciones Científicas De Investigación
NAc-Met-Leu-Ile-Phe-NH2 has been extensively studied for its anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancers. In addition, this peptide has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
Propiedades
Número CAS |
104845-51-4 |
|---|---|
Nombre del producto |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Fórmula molecular |
C16H30N4O5 |
Peso molecular |
358.43 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(15(24)18-8-14(22)23)20-16(25)12(6-10(3)4)19-13(21)7-17/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,21)(H,20,25)(H,22,23)/t11-,12-/m0/s1 |
Clave InChI |
KOKYCSGKPFXHAU-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Secuencia |
GLLG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



